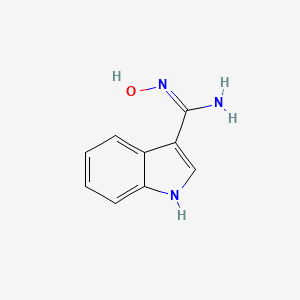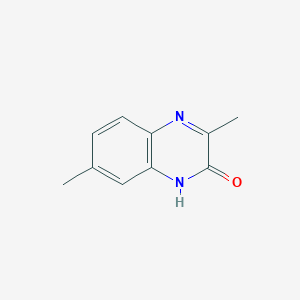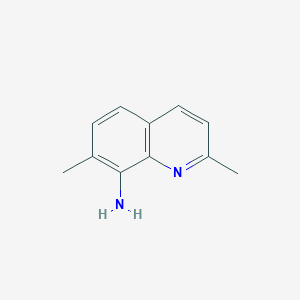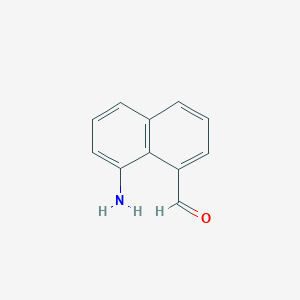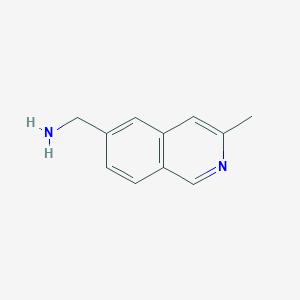
(2,5-Difluoro-3-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a difluorohydroxyphenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-3-hydroxyphenyl)boronic acid typically involves the borylation of a difluorohydroxyphenyl precursor. One common method is the hydroboration of an appropriate difluorohydroxyphenyl derivative using borane reagents . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the borylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Difluoro-3-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(2,5-Difluoro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2,5-Difluoro-3-hydroxyphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site of the enzyme, thereby blocking its activity . This interaction is facilitated by the unique electronic properties of the difluorohydroxyphenyl ring, which enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluorophenylboronic acid: Similar in structure but lacks the hydroxy group, which affects its reactivity and applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxy group, leading to different chemical properties and uses.
Uniqueness
(2,5-Difluoro-3-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a hydroxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it particularly useful in selective chemical reactions and as a versatile building block in organic synthesis .
Propiedades
Número CAS |
919355-35-4 |
|---|---|
Fórmula molecular |
C6H5BF2O3 |
Peso molecular |
173.91 g/mol |
Nombre IUPAC |
(2,5-difluoro-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10-12H |
Clave InChI |
QYKITSQXPRCPFS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)O)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


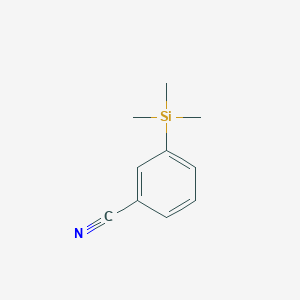
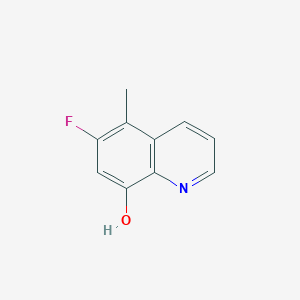
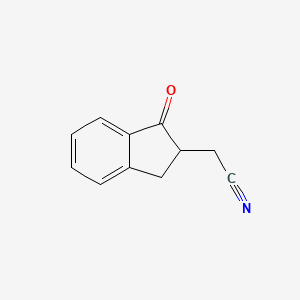
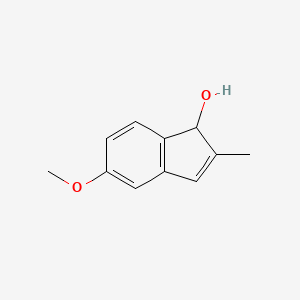
![3-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15071322.png)
![Imidazo[1,2-a]pyrimidine-2-carbohydrazide](/img/structure/B15071327.png)

![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15071339.png)
